Cas no 1250443-94-7 (Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)

Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at the 5-position and a methyl ester group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine moiety enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ester group offers versatility for hydrolysis or transesterification. Its rigid fused-ring system contributes to stability and potential applications in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate structure
1250443-94-7 structure
商品名:Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate
CAS番号:1250443-94-7
MF:C9H6BrNO2S
メガワット:272.118440151215
MDL:MFCD16987565
CID:1217678
PubChem ID:51358342

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
    • 1250443-94-7
    • AKOS015901801
    • EN300-227580
    • 5-Bromo-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester
    • CS-0061855
    • Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester
    • AS-71568
    • DB-386777
    • METHYL5-BROMOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
    • DTXSID10679948
    • MFCD16987565
    • Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate
    • MDL: MFCD16987565
    • インチ: InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3
    • InChIKey: BEXOEHXVYAAILU-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC2=CC(=CN=C2S1)Br

計算された属性

  • せいみつぶんしりょう: 270.93026g/mol
  • どういたいしつりょう: 270.93026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 67.4Ų

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM318340-5g
Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
1250443-94-7 95%
5g
$*** 2023-04-03
TRC
M296823-10mg
Methyl 5-Bromothieno[2,3-B]Pyridine-2-Carboxylate
1250443-94-7
10mg
$ 70.00 2022-06-04
Enamine
EN300-227580-2.5g
methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
1250443-94-7 95%
2.5g
$1903.0 2024-06-20
Aaron
AR000NPS-250mg
Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester
1250443-94-7 95%
250mg
$178.00 2023-12-16
Enamine
EN300-227580-1g
methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
1250443-94-7 95%
1g
$971.0 2023-09-15
abcr
AB480789-100mg
Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate, 95%; .
1250443-94-7 95%
100mg
€370.50 2024-08-03
Aaron
AR000NPS-100mg
Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester
1250443-94-7 95%
100mg
$86.00 2025-01-20
1PlusChem
1P000NHG-250mg
Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester
1250443-94-7 95%
250mg
$493.00 2024-07-10
1PlusChem
1P000NHG-100mg
Thieno[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester
1250443-94-7 95%
100mg
$258.00 2024-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132495-100mg
Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
1250443-94-7 95+%
100mg
¥3153.00 2024-08-09

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate 関連文献

Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylateに関する追加情報

Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate: A Comprehensive Overview

Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate, also known by its CAS number 1250443-94-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of thienopyridine, a heterocyclic structure that combines thiophene and pyridine moieties. The presence of a bromine atom at the 5-position and a methyl ester group at the 2-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The synthesis of Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the thienopyridine core. The bromination step is often carried out using bromine in a polar solvent, followed by esterification to introduce the methyl group. These advancements have not only improved the efficiency of synthesis but also opened avenues for large-scale production.

One of the most promising applications of Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate lies in its potential as a building block for advanced materials. The compound's aromaticity and heteroatom content make it an excellent candidate for constructing functional materials such as organic semiconductors and coordination polymers. Recent research has demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity and thermal stability. Such properties are highly desirable in industries ranging from electronics to aerospace.

In addition to its material science applications, Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate has shown potential in pharmacological research. The compound's ability to act as a ligand in metalloenzyme mimics has been explored in vitro, revealing promising results in catalytic reactions. Furthermore, studies have indicated that derivatives of this compound may exhibit antioxidant and anti-inflammatory activities, making them candidates for drug development.

The environmental impact of Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate has also been a topic of interest. Researchers have investigated its biodegradability under various conditions and found that it exhibits moderate persistence in aquatic environments. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.

In conclusion, Methyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a key molecule for future innovations. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:1250443-94-7)Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate
A11951
清らかである:99%
はかる:5g
価格 ($):785.0